molecular formula C9 H16 N6 O7 S B560001 [(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-9-yl] hydrogen sulfate CAS No. 87038-53-7

[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-9-yl] hydrogen sulfate

Cat. No. B560001
CAS RN: 87038-53-7
M. Wt: 352.32
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-9-yl] hydrogen sulfate is a natural product found in Aphanizomenon and Gymnodinium with data available.

Scientific Research Applications

  • Stabilization of Parallel Turn Conformations : A related scaffold, tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine, was designed as a diamino derivative to stabilize parallel turn conformations. This research suggests potential applications in the design of short peptide sequences ((Bucci et al., 2018)).

  • Purine Ring System Synthesis : Studies on xanthine derivatives led to the synthesis of compounds like 9-oxo-1H-pyrrolo[1, 2-α]purine, involving the purine ring system, highlighting its importance in medicinal chemistry ((Ohsaki et al., 1986)).

  • Targeting Tumor Cells : Novel non-benzoyl 6-substituted straight chain pyrrolo[2,3-d]pyrimidines showed selective cellular uptake by folate receptor α and inhibited de novo purine nucleotide biosynthesis, demonstrating potential for targeted antitumor agents ((Wang et al., 2013)).

  • Green Chemistry Applications : The use of 1-butyl-3-methylimidazolium hydrogen sulfate on graphene oxide as a catalyst for the synthesis of polysubstituted pyrroles, including those containing adenine (9H-purin-6-amine), suggests environmental-friendly methods for synthesizing complex molecules ((Shekarchi & Behbahani, 2020)).

  • Inhibiting Key Enzymes in Cancer : A study on N-¿2-amino-4-methyl[(pyrrolo[2, 3-d]pyrimidin-5-yl)ethyl]benzoyl¿-L-glutamic acid demonstrated its potential as a dual inhibitor of thymidylate synthase and dihydrofolate reductase, important enzymes in cancer cell growth ((Gangjee et al., 2000)).

  • Synthesis of Nucleoside Analogue : The synthesis of 9(R)-[6(R)-hydroxymethyl-1-oxa-4-thiacyclohexan-2-yl]hypoxanthine demonstrates the creation of nucleoside analogues, essential in the study of DNA and RNA ((Mazumder et al., 2001)).

properties

CAS RN

87038-53-7

Product Name

[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-9-yl] hydrogen sulfate

Molecular Formula

C9 H16 N6 O7 S

Molecular Weight

352.32

synonyms

Decarbamoylgonyautoxin 3;  DcGonyautoxin 3

Origin of Product

United States

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